molecular formula C12H10FNO3 B1601835 Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate CAS No. 132089-42-0

Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

Cat. No. B1601835
M. Wt: 235.21 g/mol
InChI Key: UAXZGKAXBLXDTI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10FNO3 . It is a type of oxazole, which is a class of organic compounds containing an oxazole ring, a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate consists of a fluorophenyl group attached to an oxazole ring, which is further connected to a carboxylate group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

  • Catalytic Applications : Ethyl oxazole-4-carboxylate has been used in palladium-catalyzed alkenylation, benzylation, and alkylation reactions. These reactions are important for the synthesis of various organic compounds (Verrier, Hoarau, & Marsais, 2009).

  • Antimicrobial Activity : Certain derivatives, such as ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, have shown potential antimicrobial activities. These derivatives can be synthesized from ethyl piperazine-1-carboxylate and exhibit moderate antimicrobial activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

  • Crystal Structure Analysis : The crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been characterized, providing insights into the molecular structure and interactions of these compounds (Sapnakumari et al., 2014).

  • Synthesis of Oxazoles : Ethyl 2-chlorooxazole-4-carboxylate serves as an intermediate in the synthesis of various substituted oxazoles. These compounds are useful in organic and medicinal chemistry (Hodgetts & Kershaw, 2002).

  • Building Blocks for Synthetic Chemistry : Ethyl oxazole-4-carboxylates are key intermediates in the preparation of sp3-enriched 4,5-disubstituted oxazoles. They are useful as building blocks for further chemical transformations in synthetic and medicinal chemistry (Slobodyanyuk et al., 2019).

  • Synthesis of Chiral Compounds : Ethyl oxazole-4-carboxylate derivatives have been used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. These chiral compounds have potential applications in the synthesis of bioactive molecules (Cox, Prager, & Svensson, 2003).

  • Cancer Research : Ethyl oxazole-4-carboxylate derivatives have been explored for their potential as inhibitors of VEGFR-2 and EGFR tyrosine kinases, suggesting their use as anti-cancer agents (Riadi et al., 2021).

  • Herbicide Synthesis : These compounds have been employed in the synthesis of the herbicide carfentrazone-ethyl, showcasing their utility in agricultural chemistry (Fan et al., 2015).

  • Fluorescent Probes : Certain derivatives, such as ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, have been developed as fluorescent probes for biothiol detection, demonstrating their application in analytical chemistry and diagnostics (Wang et al., 2017).

Safety And Hazards

While specific safety and hazard information for Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is not available, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be used, and safety data sheets should be consulted when handling chemicals .

properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXZGKAXBLXDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569507
Record name Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

CAS RN

132089-42-0
Record name Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of p-fluorobenzamide (5 g), ethyl bromopyruvate (9.92 ml), and sodium hydrogen carbonate (15 g) in tetrahydrofuran (150 ml) was refluxed for 20 hours. After cooling the reaction mixture, insoluble material was removed by filtration through Cellite and the filtrate was concentrated under reduced pressure. The residue was dissolved in tetrahydrofuran (30 ml) and trifluoroacetic anhydride (30 ml) was added to the mixture in an ice bath. After stirring at room temperature for one hour, a saturated aqueous sodium hydrogen carbonate solution was added to the mixture in an ice bath, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The resulting residue was purified by silica gel column chromatography (solvent: ethyl acetate n-hexane=1:9) to obtain ethyl 2-(4-fluorophenyl)oxazol-4-carboxylate (7.44 g) as colorless solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.92 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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